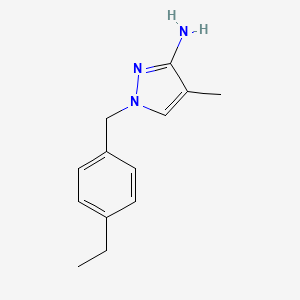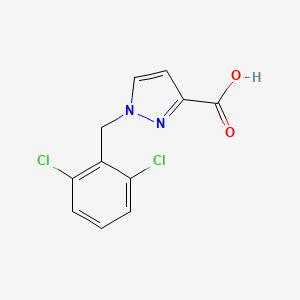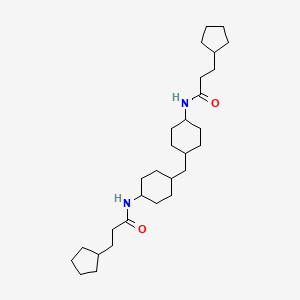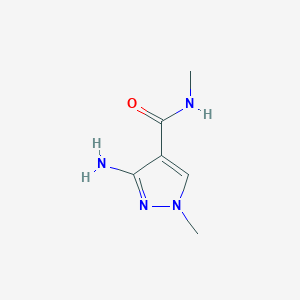
1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethylbenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the ethylbenzyl and methyl substituents. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethylbenzyl Group: This step typically involves a Friedel-Crafts alkylation reaction where the pyrazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the pyrazole ring, which can be accomplished using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl or methyl groups are replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(4-Methylbenzyl)-4-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
1-(4-Ethylphenyl)-4-methyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group directly on the phenyl ring instead of the benzyl position.
Uniqueness: The presence of the ethylbenzyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-11-4-6-12(7-5-11)9-16-8-10(2)13(14)15-16/h4-8H,3,9H2,1-2H3,(H2,14,15) |
InChI Key |
QBTQZAYDFGPSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10909209.png)
![{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10909214.png)
![4-[(E)-{2-[2-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B10909220.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10909227.png)

![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909241.png)

![methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909246.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909250.png)
![Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909256.png)

![methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909275.png)
![Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate](/img/structure/B10909281.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10909282.png)
